Fluorescent NIR 885

NIR fluorescence optical imaging spectral unmixing

Fluorescent NIR 885 (CAS 177194-56-8) is a cyanine-class near-infrared absorbing dye with the molecular formula C34H34ClNO7 and a molecular weight of 604.09 g/mol. Its full chemical name is diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium perchlorate.

Molecular Formula C34H34ClNO7
Molecular Weight 604.1 g/mol
CAS No. 177194-56-8
Cat. No. B174012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescent NIR 885
CAS177194-56-8
Molecular FormulaC34H34ClNO7
Molecular Weight604.1 g/mol
Structural Identifiers
SMILESCC[N+](=C1C=CC2=CC3=C(C(=CC4=C5C(=CC6=C(O5)C7=CC=CC=C7OC6)CCC4)CCC3)OC2=C1)CC.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C34H34NO3.ClHO4/c1-3-35(4-2)28-16-15-22-17-23-9-7-10-24(32(23)37-31(22)20-28)18-25-11-8-12-26-19-27-21-36-30-14-6-5-13-29(30)34(27)38-33(25)26;2-1(3,4)5/h5-6,13-20H,3-4,7-12,21H2,1-2H3;(H,2,3,4,5)/q+1;/p-1/b24-18+;
InChIKeyRBRALSKYYWDESZ-NDUABGMUSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fluorescent NIR 885 (CAS 177194-56-8): A Xanthene-Derived NIR-Absorbing Dye with a Distinct Emission Maximum at 885 nm for Specialized Optical and Photoprotective Research Applications


Fluorescent NIR 885 (CAS 177194-56-8) is a cyanine-class near-infrared absorbing dye with the molecular formula C34H34ClNO7 and a molecular weight of 604.09 g/mol. Its full chemical name is diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium perchlorate . Unlike typical heptamethine cyanines such as IR-780 or IR-783, NIR 885 contains a fused xanthene-chromene ring system. The compound exhibits a reported fluorescence emission maximum at approximately 885 nm, placing it in the near-infrared window suitable for deep-tissue applications where background autofluorescence is minimized [1]. Notably, NIR 885 is explicitly claimed in patent WO2014006589 as a photoprotective agent (designated as Compound 1-35), a functional attribute that distinguishes it from imaging-focused NIR dyes and expands its utility to applications requiring mitigation of photodamage in biological systems [2].

Why In-Class NIR Cyanine Dyes Cannot Substitute for Fluorescent NIR 885: Critical Divergence in Emission Wavelength, Structural Scaffold, and Intended Photoprotective Function


Despite sharing a cyanine chromophore core with widely used NIR dyes such as IR-780, IR-783, and IR-820, Fluorescent NIR 885 cannot be interchanged in experimental or industrial protocols. First, its emission maximum of 885 nm differs substantially from the 780–823 nm emission range characteristic of IR-780 and IR-783 [1]; substitution would produce a >60 nm spectral mismatch, potentially rendering detector systems or optical filters inoperative. Second, NIR 885 possesses a structurally distinct fused xanthene-chromene scaffold rather than the indole-based heptamethine architecture of common NIR dyes . This structural divergence may confer the compound's patented photoprotective functionality, which is not a documented attribute of IR-780, IR-783, or IR-820 [2]. Third, the application-specific optimization of NIR 885—explicitly disclosed as a photoprotectant—addresses a fundamentally different experimental need than tumor-imaging or vascular-tracing dyes. Researchers selecting this compound are therefore advised to verify that spectral compatibility, chemical identity, and functional claims align precisely with their intended application, as detailed in the quantitative evidence below.

Fluorescent NIR 885 (177194-56-8): Quantitative Differentiation Versus Closest Analogs IR-780, IR-783, and IR-820


Fluorescent NIR 885 Emits at 885 nm—A >60 nm Bathochromic Shift Relative to IR-780 and IR-783 Enabling Distinct Optical Channel Separation

Fluorescent NIR 885 exhibits a fluorescence emission maximum (λem) at approximately 885 nm, a spectral position that is bathochromically shifted by 62–87 nm compared to the prototypic heptamethine cyanines IR-780 and IR-783, which emit in the 798–823 nm range [1][2]. This spectral separation allows Fluorescent NIR 885 to occupy a distinct detection channel, reducing crosstalk in multiplexed NIR fluorescence assays and enabling co-registration with dyes emitting in the 800 nm window [1].

NIR fluorescence optical imaging spectral unmixing multiplex detection

Fluorescent NIR 885: A Fused Xanthene-Chromene Scaffold that Departs from the Indole-Based Heptamethine Architecture of IR-780, IR-783, and IR-820

Fluorescent NIR 885 is constructed on a fused xanthene-chromene heterocyclic framework, as indicated by its systematic IUPAC name: diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium perchlorate . In contrast, IR-780, IR-783, and IR-820 are indole-based heptamethine cyanines featuring terminal indolenine moieties linked by a seven-carbon polymethine bridge . The presence of oxygen heteroatoms within the conjugated xanthene-chromene system of NIR 885 may influence electron density distribution, polarity, and interaction with biological matrices relative to nitrogen-centered indole cyanines.

cyanine dye chemical structure xanthene-chromene heptamethine

Fluorescent NIR 885 Functions as a Photoprotective Agent in Patent WO2014006589—A Role Not Shared by IR-780, IR-783, or IR-820

Fluorescent NIR 885 is explicitly disclosed as a photoprotective agent in patent WO2014006589, where it is designated as Compound 1-35 [1]. The patent claims its use for mitigating photodamage to biological materials, a functional attribute attributed to its near-infrared light-absorbing properties. By contrast, IR-780 and IR-783 are documented primarily as tumor-imaging and photothermal agents [2], while IR-820 is characterized as an indocyanine dye for vascular imaging and photothermal therapy . No evidence currently supports that IR-780, IR-783, or IR-820 exhibit photoprotective activity comparable to NIR 885.

photoprotection photodamage oxidative stress light filter

Fluorescent NIR 885 (177194-56-8): High-Impact Application Scenarios Informed by Spectral, Structural, and Functional Evidence


Multiplexed NIR Fluorescence Assays Requiring Spectral Separation from 800 nm-Channel Dyes

Investigators designing multi-parameter NIR fluorescence panels should evaluate Fluorescent NIR 885 for experiments requiring a detection channel centered near 885 nm, separated from the 798–823 nm emission window of IR-780 or IR-783 [1]. This spectral offset minimizes filter bleed-through and facilitates spectral unmixing algorithms, enabling simultaneous tracking of two NIR signals in deep-tissue imaging or flow cytometry applications [2].

Photoprotection Studies in Biological and Biochemical Systems

Fluorescent NIR 885 is specifically claimed as a photoprotective agent in patent WO2014006589 [3]. Researchers investigating oxidative stress responses, light-induced cellular damage, or enzyme deactivation under illumination may utilize NIR 885 to absorb deleterious near-infrared radiation and mitigate photodamage to biomolecules. This application is not supported by evidence for alternative NIR dyes such as IR-780 or IR-783, making NIR 885 the appropriate selection for photoprotection-focused protocols.

Spectroscopic Reference and Calibration Standards in the 885 nm NIR Window

The distinct emission maximum of 885 nm positions Fluorescent NIR 885 as a candidate for wavelength calibration standards or reference fluorophores in NIR spectroscopic and imaging systems [2]. For instrument validation requiring a precisely defined emission line near 885 nm—rather than the more common 800 nm or 820 nm emission of clinical NIR dyes—NIR 885 provides a unique calibration point. Procurement should include verification of solvent-dependent spectral shifts and batch-to-batch photophysical consistency prior to standardization.

Development of Xanthene-Chromene-Based NIR Molecular Probes

The fused xanthene-chromene heterocyclic core of NIR 885 represents a structural departure from indole-based heptamethine cyanines . Investigators pursuing structure-activity relationship studies of NIR fluorophores, or seeking to exploit oxygen-containing conjugated scaffolds for altered polarity, solubility, or biomolecular interactions, may use NIR 885 as a scaffold reference. Its oxygen-rich framework may influence aggregation behavior and environmental sensitivity differently than nitrogen-centered indole cyanines.

Technical Documentation Hub

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